Methyl 2-Fluoro-3-iodo-6-(methylsulfonyl)benzoate

Description

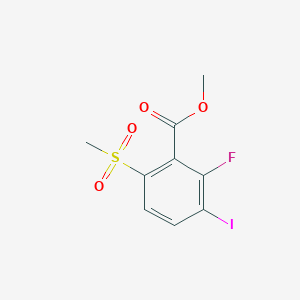

Methyl 2-Fluoro-3-iodo-6-(methylsulfonyl)benzoate is a multisubstituted benzoate derivative characterized by fluorine at position 2, iodine at position 3, and a methylsulfonyl group at position 4. The electron-withdrawing methylsulfonyl and halogen substituents likely influence its reactivity, stability, and biological activity.

Properties

IUPAC Name |

methyl 2-fluoro-3-iodo-6-methylsulfonylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FIO4S/c1-15-9(12)7-6(16(2,13)14)4-3-5(11)8(7)10/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHKYYBVJHYNQAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1F)I)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FIO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Fluoro-3-iodo-6-(methylsulfonyl)benzoate typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes the use of more efficient catalysts, solvents, and purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Fluoro-3-iodo-6-(methylsulfonyl)benzoate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The methylsulfonyl group can participate in oxidation-reduction reactions under appropriate conditions.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce complex biaryl compounds .

Scientific Research Applications

Methyl 2-Fluoro-3-iodo-6-(methylsulfonyl)benzoate has diverse applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds.

Organic Synthesis: The compound’s unique functional groups make it a valuable intermediate in the synthesis of complex organic molecules.

Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-Fluoro-3-iodo-6-(methylsulfonyl)benzoate involves its interaction with various molecular targets. The fluorine and iodine atoms can participate in halogen bonding, while the methylsulfonyl group can engage in sulfonylation reactions. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules .

Comparison with Similar Compounds

Key Differences :

Halogen-Substituted Benzoates

lists 2-fluoro-6-substituted benzoates, such as 2-Fluoro-6-iodobenzoyl chloride and 2-Fluoro-6-methylbenzoic acid . These compounds share the 2-fluoro substituent but vary at position 6:

| Compound | Position 6 Substituent | Molecular Weight | Key Applications |

|---|---|---|---|

| Target Compound | Methylsulfonyl | ~328.1 (calc.) | Synthetic intermediate |

| 2-Fluoro-6-iodobenzoyl chloride | Iodo | 284.48 | Acylating agent |

| 2-Fluoro-6-methylbenzoic acid | Methyl | 168.14 | Pharmaceutical precursor |

Comparison Insights :

Amino-Substituted Benzoates

Methyl 3-Amino-6-Fluoro-2-Methylbenzoate () shares a similar benzoate core but replaces iodine and methylsulfonyl with amino and methyl groups. Key distinctions include:

- Synthetic Yield: The amino-substituted analog is synthesized in 95–96% yield, suggesting fewer steric challenges compared to the target compound’s bulky iodine and methylsulfonyl groups .

- Reactivity: The amino group enables nucleophilic reactions, whereas iodine and methylsulfonyl groups favor electrophilic pathways .

Biological Activity

Methyl 2-Fluoro-3-iodo-6-(methylsulfonyl)benzoate (CAS No. 1823565-96-3) is a synthetic compound with potential biological activity that warrants detailed investigation. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

This compound is characterized by the following chemical structure:

- Molecular Formula : C10H10FIO3S

- Molecular Weight : 328.15 g/mol

The presence of fluorine and iodine atoms in the molecule is significant for its biological activity, as these halogens can influence the compound's lipophilicity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways : It can alter signaling pathways related to cell growth and apoptosis, potentially leading to selective cytotoxicity in tumor cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated that this compound exhibits significant growth inhibition in various cancer cell lines while sparing non-tumorigenic cells.

Table 1: In Vitro Anticancer Activity

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HepG2 (Liver Cancer) | 10 | 5 |

| MCF7 (Breast Cancer) | 15 | 4 |

| A549 (Lung Cancer) | 12 | 4.5 |

| Non-tumorigenic Cells | >50 | - |

This selectivity indicates a promising therapeutic profile, suggesting that the compound may selectively target malignant cells without affecting healthy tissues.

Mechanistic Insights

Further investigations into the mechanism of action revealed that this compound affects cellular signaling pathways associated with cancer progression. For example, it was found to downregulate the expression of key oncogenes while upregulating tumor suppressor genes in treated cancer cell lines.

Case Studies

Several case studies have been documented regarding the efficacy of this compound:

- Study on HepG2 Cells : A study conducted by Nutt et al. (2023) assessed the compound's effects on HepG2 liver cancer cells, noting a significant reduction in cell viability and migration at concentrations as low as 10 µM. The study also reported alterations in phosphoprotein localization, indicating a shift in cellular signaling dynamics.

- Breast Cancer Research : Another investigation focused on MCF7 breast cancer cells, where the compound demonstrated a dose-dependent decrease in cell proliferation and induced apoptosis through caspase activation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.